2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of indole derivatives, including 2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: These compounds are investigated for their potential therapeutic effects against various diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid include other indole derivatives such as:
3-Methylindole: Known for its use in the synthesis of pharmaceuticals and fragrances.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-tert-butyl-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)12-11(13(17)18)9-7-8(16)5-6-10(9)15(12)4/h5-7,16H,1-4H3,(H,17,18) |
InChI Key |
SUZRYUQHENDOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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